molecular formula C16H22BrNO7 B3999842 4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]morpholine;oxalic acid

4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]morpholine;oxalic acid

Cat. No.: B3999842
M. Wt: 420.25 g/mol
InChI Key: SSVHXLXBOHXZPE-UHFFFAOYSA-N
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Description

4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]morpholine;oxalic acid is an organic compound with the molecular formula C12H16BrNO2. It is a white to pale yellow solid, insoluble in water at room temperature and soluble in organic solvents such as ethanol and dimethylformamide. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]morpholine involves several steps:

    Preparation of 3-bromophenol potassium salt: 3-bromophenol is reacted with potassium hydroxide in ethanol to obtain the potassium salt of 3-bromophenol.

    Formation of the target compound: The potassium salt of 3-bromophenol is then reacted with morpholine in dimethylformamide to generate 4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]morpholine.

    Purification: The reaction mixture is purified and crystallized to give the pure product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]morpholine undergoes various types of chemical reactions, including:

    Substitution reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of catalysts.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]morpholine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]morpholine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]morpholine can be compared with other similar compounds, such as:

The uniqueness of 4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]morpholine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-[2-(3-bromophenoxy)ethoxy]ethyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3.C2H2O4/c15-13-2-1-3-14(12-13)19-11-10-18-9-6-16-4-7-17-8-5-16;3-1(4)2(5)6/h1-3,12H,4-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVHXLXBOHXZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOCCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]morpholine;oxalic acid
Reactant of Route 2
4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]morpholine;oxalic acid
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4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]morpholine;oxalic acid
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4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]morpholine;oxalic acid
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4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]morpholine;oxalic acid
Reactant of Route 6
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4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]morpholine;oxalic acid

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